5-(2,3-dichlorophenyl)-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide
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Overview
Description
Starting Materials: The dichlorophenyl-furan intermediate and morpholine.
Reaction: Nucleophilic substitution reaction.
Conditions: Reflux in a polar aprotic solvent such as dimethylformamide (DMF).
Formation of the Thiourea Moiety
Starting Materials: The morpholino intermediate and thiophosgene.
Reaction: Thiourea formation via nucleophilic addition.
Conditions: Conducted at low temperatures to control the reactivity of thiophosgene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}-N’-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA typically involves multiple steps:
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Formation of the Dichlorophenyl-Furan Intermediate
Starting Materials: 2,3-dichlorophenylboronic acid and 2-furylboronic acid.
Reaction: Suzuki-Miyaura coupling reaction using a palladium catalyst under mild conditions.
Conditions: Aqueous base, typically potassium carbonate, in a solvent like ethanol or toluene.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.
Products: Oxidized derivatives of the furan and phenyl rings.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents to prevent hydrolysis.
Products: Reduced forms of the carbonyl and thiourea groups.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives on the phenyl or furan rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, toluene, dimethylformamide (DMF), dichloromethane (DCM).
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.
Protein Binding Studies: Used to study protein-ligand interactions.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism by which N-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}-N’-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Protein Interaction: Interacts with specific proteins, altering their function and activity.
Cellular Pathways: Modulates signaling pathways within cells, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}-N’-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]UREA
- **N-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}-N’-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]THIOCARBAMATE
Uniqueness
Structural Features: The combination of dichlorophenyl, furan, morpholino, and trifluoromethyl groups is unique, providing distinct chemical and biological properties.
Reactivity: Exhibits unique reactivity patterns due to the presence of multiple functional groups.
Applications: Broader range of applications in various fields compared to similar compounds.
Properties
Molecular Formula |
C23H18Cl2F3N3O3S |
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Molecular Weight |
544.4 g/mol |
IUPAC Name |
5-(2,3-dichlorophenyl)-N-[[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H18Cl2F3N3O3S/c24-15-3-1-2-14(20(15)25)18-6-7-19(34-18)21(32)30-22(35)29-16-12-13(23(26,27)28)4-5-17(16)31-8-10-33-11-9-31/h1-7,12H,8-11H2,(H2,29,30,32,35) |
InChI Key |
YVUDVGOXWLDIMH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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